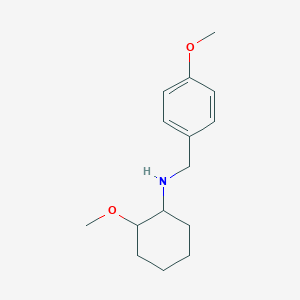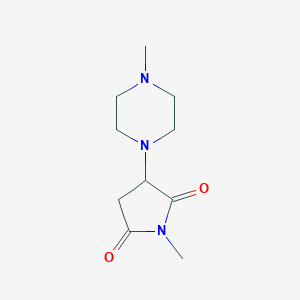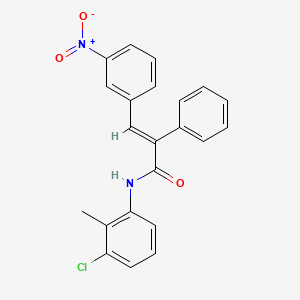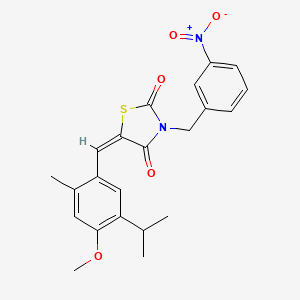![molecular formula C14H20BrNO B5209351 1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)
1-[4-(3-bromophenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-bromophenoxy)butyl]pyrrolidine, also known as JNJ-5207852, is a chemical compound that has garnered attention in the scientific community for its potential use as a therapeutic agent. This compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in the early 2000s. Since then, researchers have been investigating its potential uses and mechanisms of action.
Mechanism of Action
The exact mechanism of action of 1-[4-(3-bromophenoxy)butyl]pyrrolidine is not fully understood. However, it is thought to act on the dopamine system in the brain, which is involved in reward and motivation. Specifically, it may act as a partial agonist at the dopamine D2 receptor, which could explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects
Studies have shown that this compound can have several biochemical and physiological effects. For example, it has been shown to increase extracellular dopamine levels in the brain, which could contribute to its potential use in the treatment of addiction. Additionally, it has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3-bromophenoxy)butyl]pyrrolidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on 1-[4-(3-bromophenoxy)butyl]pyrrolidine. One area of interest is its potential use in the treatment of addiction. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, it may have potential as a treatment for other neurological disorders, such as Parkinson's disease. Further research is needed to explore these potential therapeutic uses.
Synthesis Methods
The synthesis of 1-[4-(3-bromophenoxy)butyl]pyrrolidine involves several steps. First, 3-bromophenol is reacted with 1,4-dibromobutane to form the intermediate 1-[4-(3-bromophenoxy)butyl]benzene. This intermediate is then reacted with pyrrolidine and sodium hydride to produce the final product, this compound. This synthesis method has been optimized by several research groups to improve yield and purity.
Scientific Research Applications
1-[4-(3-bromophenoxy)butyl]pyrrolidine has been investigated for its potential use as a therapeutic agent in several areas of research. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. Additionally, it has been investigated for its potential use in the treatment of pain, anxiety, and depression.
properties
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-6-5-7-14(12-13)17-11-4-3-10-16-8-1-2-9-16/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDYQFNMLUESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)
![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)
